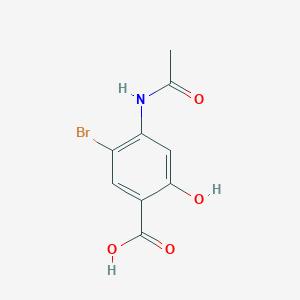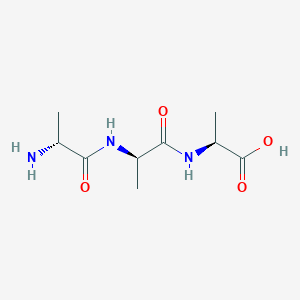
D-Alanyl-D-alanyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Alanyl-D-alanyl-L-alanine: is a tripeptide composed of two D-alanine molecules and one L-alanine molecule. This compound is significant in the field of biochemistry and microbiology due to its role in bacterial cell wall synthesis. It is a crucial component in the peptidoglycan layer of bacterial cell walls, which provides structural integrity and protection to bacterial cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-alanyl-L-alanine can be achieved through chemical and enzymatic methods. Chemically, it involves the stepwise coupling of protected amino acids followed by deprotection. Enzymatically, it can be synthesized using enzymes such as alanine racemase and D-alanyl-D-alanine ligase.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. For instance, recombinant Escherichia coli strains can be engineered to overexpress the necessary enzymes for the biosynthesis of this tripeptide. Optimized fermentation conditions, such as pH, temperature, and nutrient availability, are crucial for maximizing yield .
化学反应分析
Types of Reactions: D-Alanyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into individual amino acids.
Oxidation and Reduction: Modifying the functional groups of the amino acids.
Substitution: Replacing one amino acid with another in the peptide chain.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include individual D-alanine and L-alanine molecules, as well as modified peptides with altered functional groups .
科学研究应用
Chemistry: D-Alanyl-D-alanyl-L-alanine is used in the study of peptide synthesis and enzymatic reactions. It serves as a model compound for understanding peptide bond formation and hydrolysis.
Biology: In microbiology, this tripeptide is essential for studying bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It is a target for antibiotics like vancomycin, which inhibit cell wall synthesis by binding to D-Alanyl-D-alanyl residues.
Medicine: this compound is crucial in the development of new antibiotics. By understanding its role in bacterial cell wall synthesis, researchers can design drugs that target this pathway, potentially overcoming antibiotic resistance.
Industry: In the biotechnology industry, this compound is used in the production of bio-products such as poly-γ-glutamic acid, which has applications in food, pharmaceuticals, and agriculture .
作用机制
D-Alanyl-D-alanyl-L-alanine exerts its effects primarily through its role in bacterial cell wall synthesis. The compound is incorporated into the peptidoglycan layer, where it forms cross-links between peptide chains, providing structural integrity to the cell wall. Enzymes like D-alanyl-D-alanine ligase catalyze the formation of this tripeptide, which is then used by transpeptidases to cross-link peptidoglycan strands .
相似化合物的比较
D-Alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.
L-Alanyl-L-alanine: A dipeptide with different stereochemistry, not involved in cell wall synthesis.
D-Alanyl-L-alanine: Another dipeptide with mixed stereochemistry.
Uniqueness: D-Alanyl-D-alanyl-L-alanine is unique due to its specific role in bacterial cell wall synthesis and its involvement in the mechanism of action of certain antibiotics. Unlike other similar compounds, it is a tripeptide that provides a critical link in the peptidoglycan structure, making it a valuable target for antibiotic development .
属性
CAS 编号 |
5874-88-4 |
|---|---|
分子式 |
C9H17N3O4 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m1/s1 |
InChI 键 |
BYXHQQCXAJARLQ-PBXRRBTRSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


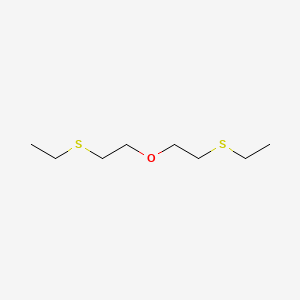

![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)

![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)
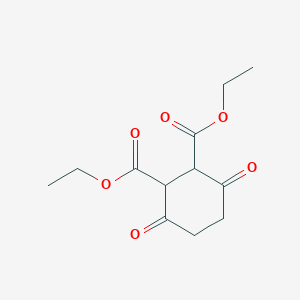
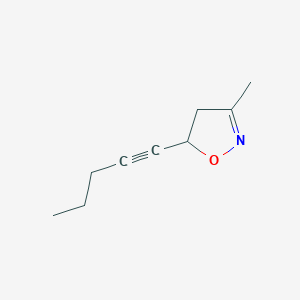

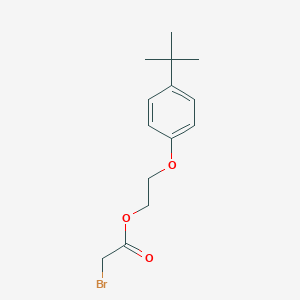

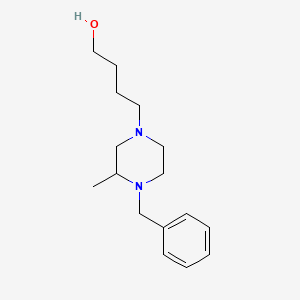
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
